molecular formula C11H14O2 B13630751 1-(4-Hydroxy-3-methylphenyl)butan-1-one CAS No. 52780-68-4

1-(4-Hydroxy-3-methylphenyl)butan-1-one

Cat. No.: B13630751
CAS No.: 52780-68-4
M. Wt: 178.23 g/mol
InChI Key: NUBIDDDRLIKEEM-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methylphenyl)butan-1-one is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3-methylphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions[][1].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions[][1].

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives[][1].

Scientific Research Applications

1-(4-Hydroxy-3-methylphenyl)butan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methylphenyl)butan-1-one involves its interaction with various molecular targets and pathways. The compound can modulate oxidative stress and inflammation by interacting with cellular signaling pathways. It is believed to exert its effects through the modulation of enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Uniqueness: 1-(4-Hydroxy-3-methylphenyl)butan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

52780-68-4

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(4-hydroxy-3-methylphenyl)butan-1-one

InChI

InChI=1S/C11H14O2/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7,12H,3-4H2,1-2H3

InChI Key

NUBIDDDRLIKEEM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)O)C

Origin of Product

United States

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